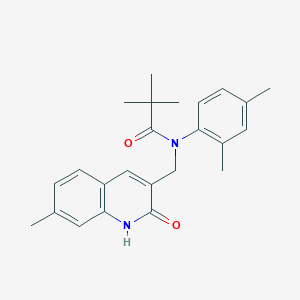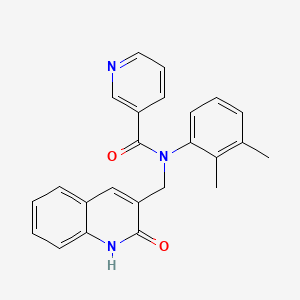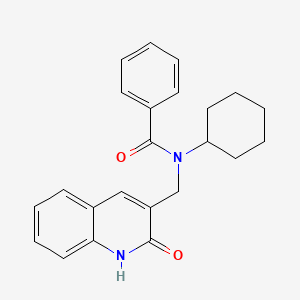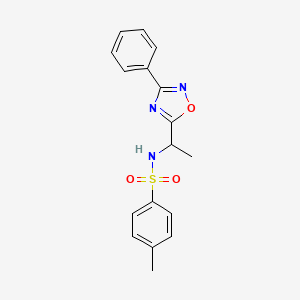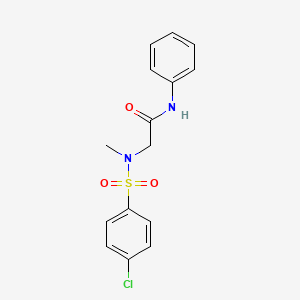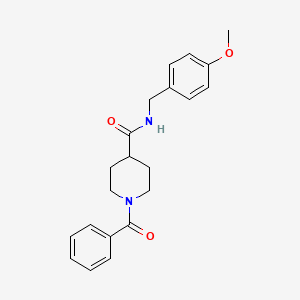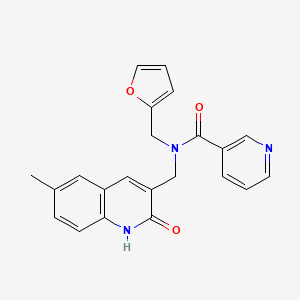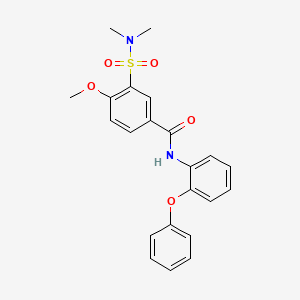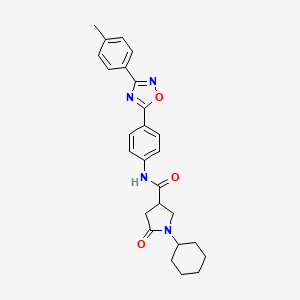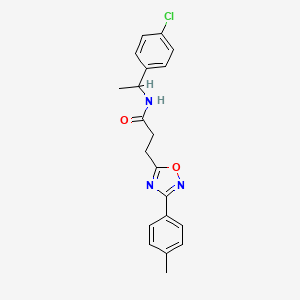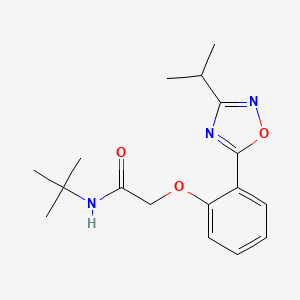![molecular formula C12H17N3O2 B7714914 N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as A-836,339, is a synthetic compound that has been developed as a potential therapeutic agent. This compound belongs to the class of drugs known as cannabinoid receptor agonists, which are compounds that activate the cannabinoid receptors in the body. In recent years, there has been a growing interest in the therapeutic potential of cannabinoid receptor agonists, and A-836,339 is one such compound that has shown promise in scientific research.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves activation of the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, and appetite. When N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide binds to the cannabinoid receptors, it activates them, leading to a cascade of downstream effects that ultimately result in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide are mediated by its activation of the cannabinoid receptors. Studies have shown that the compound can reduce pain by inhibiting the release of pain-inducing neurotransmitters in the spinal cord. It can also reduce anxiety and depression by increasing the levels of the neurotransmitter serotonin in the brain. Additionally, N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is that it is a highly selective cannabinoid receptor agonist, meaning that it activates only the cannabinoid receptors and not other receptors in the body. This makes it a useful tool for studying the specific effects of cannabinoid receptor activation. However, one limitation of using N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is that it has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, the compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of research could be the investigation of the compound's effects on other physiological processes, such as appetite and sleep. Another area of research could be the development of more potent and longer-lasting cannabinoid receptor agonists based on the structure of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. Additionally, the therapeutic potential of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide could be explored in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves several steps, including the reaction of 4-methoxyphenethylamine with 2-bromoethylbutyrate to form the intermediate compound, which is then reacted with ethylenediamine to yield the final product. The synthesis of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been described in detail in scientific literature, and the compound has been synthesized by several research groups.
Wissenschaftliche Forschungsanwendungen
The scientific research on N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has focused on its potential therapeutic applications. One area of research has been the investigation of the compound's effects on pain. Studies have shown that N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can reduce pain in animal models of acute and chronic pain. Another area of research has been the investigation of the compound's effects on anxiety and depression. Studies have shown that N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can reduce anxiety and depression in animal models of these conditions.
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-9(2)15-12(17)11(16)14-8-10-6-4-5-7-13-10/h4-7,9H,3,8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHQNXBTLLALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-butan-2-yl-N-(pyridin-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

